2-Acetoxymethyl-5-bromopyridine
Description
2-Acetoxymethyl-5-bromopyridine (C₈H₈BrNO₃, molecular weight: 246.06 g/mol) is a brominated pyridine derivative functionalized with an acetoxymethyl (-OCOCH₃-CH₂-) group at the 2-position. This compound is part of a broader class of pyridine-based intermediates used in pharmaceutical and agrochemical synthesis. The acetoxymethyl group confers unique reactivity, particularly in hydrolysis and esterase-mediated cleavage, making it a candidate for prodrug design or as a synthetic precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
(5-bromopyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C8H8BrNO2/c1-6(11)12-5-8-3-2-7(9)4-10-8/h2-4H,5H2,1H3 |
InChI Key |
WKCUXYCQTSQQCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
The following table and analysis compare 2-acetoxymethyl-5-bromopyridine with four structurally related pyridine derivatives, emphasizing physicochemical properties, functional group reactivity, and applications.
Table 1: Key Properties of this compound and Analogous Compounds
Functional Group Analysis
This compound
- Acetoxymethyl Group: The ester-linked acetoxymethyl group increases lipophilicity compared to amino or hydroxyl analogs, enhancing membrane permeability. However, esters are prone to hydrolysis under acidic/basic conditions, limiting stability in aqueous environments .
- Bromine Substituent : The bromo group at the 5-position enables participation in cross-coupling reactions, making it valuable in synthesizing biaryl structures for drug discovery .
2-Acetylamino-5-bromopyridine
- Acetamido Group : The amide group is more hydrolytically stable than esters, favoring applications requiring prolonged stability. Its H-bonding capacity facilitates co-crystallization with carboxylic acids (e.g., 4-hydroxybenzoic acid) .
3-Amino-5-bromopyridine-2-carboxylic Acid
- Carboxylic Acid Group : Introduces acidity (pKa ~2–3), enabling salt formation and solubility in basic media. The zwitterionic form in neutral pH may influence bioavailability .
2-Amino-5-bromopyridine
- Amino Group: Acts as a strong H-bond donor, driving co-crystal formation with carboxylic acids (e.g., 4-hydroxybenzoic acid) for controlled-release formulations .
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